
Q134R: A Technical Guide to its Discovery,
Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest

Compound Name: Q134R

Cat. No.: B8210124 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Q134R is a novel, neuroprotective 8-hydroxyquinoline derivative that has emerged as a

promising therapeutic candidate for neurodegenerative disorders, with a primary focus on

Alzheimer's disease. This document provides a comprehensive technical overview of Q134R,

including its discovery, enantioselective synthesis, preclinical and clinical data, and its

multifaceted mechanism of action. It is intended to serve as a resource for researchers and

professionals in the field of drug development.

Discovery and Rationale
Q134R was developed by Avidin Ltd. as part of a broader effort to synthesize and screen a

library of over 150 analogues of 8-hydroxyquinolines for their cytoprotective effects. The

primary therapeutic goal for this class of compounds is the treatment of Alzheimer's disease.

Q134R was identified as a lead candidate due to its potent neuroprotective properties and

favorable pharmacological profile.[1] A key aspect of its development was the successful

enantioselective synthesis to produce the enantiopure form of the molecule.[2]

Synthesis
An enantioselective synthesis for Q134R has been developed and published, enabling the

production of its enantiomers.[2] The process utilizes either quinidine or quinine as a catalyst to
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achieve enantiomer-pure products.[2] For clinical development, the enantiopure form of Q134R
has been manufactured in kilogram quantities under Good Manufacturing Practice (GMP)

conditions by SONEAS Research Ltd.[1] The potassium salt of Q134R is noted for its stability

in both powder and formulated capsule forms.[1]

Mechanism of Action
Q134R exhibits a multi-target mechanism of action, which is a desirable attribute for complex

multifactorial diseases like Alzheimer's. Its primary known mechanisms are:

Inhibition of Nuclear Factor of Activated T-cells (NFAT) Signaling: Q134R suppresses NFAT

signaling without directly inhibiting calcineurin (CN), the upstream activator of NFAT.[3][4][5]

[6] This is a significant advantage as it may avoid the immunosuppressive side effects

associated with direct calcineurin inhibitors like cyclosporine or tacrolimus.[6] The inhibition

of NFAT signaling has been linked to beneficial effects on amyloid pathology,

neuroinflammation, and synaptic function in preclinical models of Alzheimer's disease.[6]

Stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α): The compound has been shown

to inhibit the degradation of the HIF-1α protein.[1] The HIF-1 system is crucial for cellular

adaptation to hypoxic conditions and activates the transcription of cytoprotective genes.[1][2]

This mechanism is believed to contribute to the neuroprotective effects of Q134R.

Modulation of GABA-A Channels: Q134R demonstrates enantiomer-specific modulation of

GABA-A channels on specific interneurons at nanomolar concentrations, which is thought to

be responsible for its nootropic (cognitive-enhancing) effects.[1]

The interplay between the HIF-1α and NFAT signaling pathways in the context of Q134R's

action is complex and an area of ongoing research.[3]

Signaling Pathway of Q134R
Caption: Proposed signaling pathways of Q134R.

Preclinical Data
A substantial body of preclinical evidence supports the therapeutic potential of Q134R.
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In Vitro Studies
Assay Model Concentration Outcome Reference

Cytoprotection
Neurons and

astrocytes
100 nM range

Strong

cytoprotective

effects against

peroxide-induced

cell death;

recovery of

mitochondrial

membrane

integrity.

[1]

NFAT Inhibition
Primary rat

astrocytes
IC50 ~400 nM

Dose-dependent,

partial inhibition

of NFAT activity

(35-40%

maximal).

[3]

Calcineurin

Activity
In vitro assays -

No inhibition of

calcineurin-

mediated

dephosphorylatio

n of a non-NFAT

target.

[3][5]

HIF-1α

Stabilization
In vitro assays -

Stabilization of

HIF-1α protein.
[2]

In Vivo Studies
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Model Dosing Outcome Reference

Oligomeric Aβ toxicity

in mice
4 mg/kg (oral)

Complete recovery of

synaptic proteins and

short-term memory.

[1]

Scopolamine-induced

amnesia in mice
- Recovery of cognition. [1]

2xTg (PSE/APP)

Alzheimer's model

mice

-

Normalized Y-maze

scores after 1 and 3

weeks of daily

treatment.

[1]

APP/PS1 Alzheimer's

model mice

4 mg/kg (oral, twice

daily for 7 days)

Improved Y-maze

performance.
[4]

APP/PS1 Alzheimer's

model mice (chronic)
-

Reduced glial

reactivity, prevented

astrocytic NFAT4

upregulation, and

improved synaptic

function without

altering Aβ plaque

load.

[5][7]

Wild-type mice

(chronic)
-

Promoted survival

when administered

beyond middle age.

[5][7]

Safety and Pharmacokinetics
ADME-T: Detailed Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T)

studies have been completed.[1]

Genotoxicity: The in vivo micronucleus test and the Ames test were both negative.[1]

Safety Pharmacology: Studies on cardiovascular, central nervous system (Functional

observational battery), and respiratory functions have demonstrated the safety of Q134R.[1]
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Toxicity: Subchronic and chronic (52 weeks, non-GLP in mice) toxicity studies revealed no

toxic side effects.[1] The No Observed Adverse Effect Level (NOAEL) was determined to be

30 mg/kg in rats, and the Maximal Tolerated Dose (MTD) was 12 mg/kg in dogs.[3]

Pharmacokinetics: The absorption of Q134R is fast (Tmax: 2h), and plasma levels are

proportional to the administered dose.[1] The compound is blood-brain barrier permeant.[3]

[4]

Clinical Development
Q134R has progressed to clinical trials. A Phase 1A, first-in-human clinical trial was granted by

the Hungarian competent authority (OGYÉI) and commenced in October 2016.[8] This single-

blind study in 20 healthy volunteers successfully demonstrated the safety of Q134R in the dose

range tested, with only mild to moderate adverse effects (e.g., headache) observed in both the

treated and placebo groups.[6] The positive safety and pharmacokinetic data from this trial

support further clinical development.[6] Future plans include a Phase 1B study and a Phase 2A

study to confirm the cognitive-enhancing properties of Q134R.[6]

Experimental Protocols
While detailed, step-by-step protocols are proprietary, the principles of the key experiments can

be outlined based on published information.

In Vitro NFAT Activity Assay (Luciferase Reporter)
Cell Culture: Primary rat astrocytes are cultured under standard conditions.

Transfection: Cells are transfected with a luciferase reporter plasmid under the control of an

NFAT-responsive promoter.

Treatment: Cells are treated with various concentrations of Q134R.

Stimulation: NFAT signaling is stimulated using an appropriate agonist (e.g., a calcium

ionophore).

Lysis and Luminescence Measurement: Cells are lysed, and luciferase activity is measured

using a luminometer. The luminescence signal is proportional to NFAT transcriptional activity.
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Data Analysis: The IC50 value is calculated from the dose-response curve of Q134R-

mediated inhibition of luciferase activity.

In Vivo Cognitive Assessment (Y-Maze)
Animal Model: An appropriate mouse model of Alzheimer's disease (e.g., APP/PS1) or a

pharmacologically induced amnesia model is used.

Acclimation: Mice are acclimated to the Y-maze apparatus, which consists of three identical

arms.

Treatment: Mice are administered Q134R or a vehicle control via oral gavage for the

specified duration.

Testing: Each mouse is placed in the center of the Y-maze and allowed to freely explore the

arms for a set period. The sequence of arm entries is recorded.

Data Analysis: The percentage of spontaneous alternations (entering a different arm on each

of three consecutive entries) is calculated. An increase in the alternation rate is indicative of

improved spatial working memory.

Experimental Workflow for Preclinical Evaluation
Caption: A generalized workflow for the preclinical and clinical evaluation of Q134R.

Conclusion
Q134R is a promising, clinical-stage drug candidate with a novel, multi-target mechanism of

action for the treatment of Alzheimer's disease and other neurodegenerative disorders. Its

ability to modulate both NFAT and HIF-1α signaling pathways, combined with a favorable safety

profile, makes it a compelling molecule for further investigation. The data gathered to date

provide a strong rationale for its continued development as a potential disease-modifying

therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b8210124?utm_src=pdf-body
https://www.benchchem.com/product/b8210124?utm_src=pdf-body
https://www.benchchem.com/product/b8210124?utm_src=pdf-body
https://www.benchchem.com/product/b8210124?utm_src=pdf-body
https://www.benchchem.com/product/b8210124?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8210124?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. A CLINICAL DRUG CANDIDATE AGAINST ALZHEIMER’S DISEASE | AVIDIN
[avidinbiotech.com]

2. Molecules announces enantioselective synthesis of Q134R, the powerful hypoxic
adaptation inducer | AVIDIN [avidinbiotech.com]

3. Q134R: Small chemical compound with NFAT inhibitory properties improves behavioral
performance and synapse function in mouse models of amyloid pathology - PMC
[pmc.ncbi.nlm.nih.gov]

4. medchemexpress.com [medchemexpress.com]

5. Q134R: Small chemical compound with NFAT inhibitory properties improves behavioral
performance and synapse function in mouse models of amyloid pathology - PubMed
[pubmed.ncbi.nlm.nih.gov]

6. Clinical Candidate - Aperus Pharma [aperuspharma.com]

7. scholars.uky.edu [scholars.uky.edu]

8. Approval to a Phase 1 Clinical Study | AVIDIN [avidinbiotech.com]

To cite this document: BenchChem. [Q134R: A Technical Guide to its Discovery, Synthesis,
and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8210124#discovery-and-synthesis-of-q134r]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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